Mayr Nucleophilicity Parameters
The nucleophilicity of boron-based coupling partners directly governs transmetalation efficiency in Suzuki-Miyaura reactions. For (5-methyl-furan-2-yl) derivatives, the Mayr N parameter varies dramatically depending on the boron protecting group: the MIDA boronate exhibits N = 1.84 (sN = 1.26), the pinacol boronate N = 2.90 (sN = 0.98), and the trifluoroborate salt N = 7.66 (sN = 1.04) [1][2]. For comparison, potassium trifluoro(furan-2-yl)borate (the unsubstituted furan analog) shows N = 5.99 (sN = 0.79), indicating that the 5-methyl substituent increases nucleophilicity at boron when comparing matched trifluoroborate salts [3]. This provides a quantitative basis for selecting the appropriate boronic acid derivative and predicting relative transmetalation rates in coupling reactions.
| Evidence Dimension | Nucleophilicity parameter N (Mayr scale) |
|---|---|
| Target Compound Data | N = 1.84 (MIDA boronate); N = 2.90 (pinacol boronate); N = 7.66 (trifluoroborate). All in MeCN. |
| Comparator Or Baseline | Potassium trifluoro(furan-2-yl)borate: N = 5.99, sN = 0.79 in MeCN (unsubstituted furan analog, different boron form). |
| Quantified Difference | ΔN = +1.67 for (5-methyl-furan-2-yl) trifluoroborate vs. furan-2-yl trifluoroborate. The pinacol boronate is 1.06 N units more nucleophilic than the MIDA boronate. The trifluoroborate is 4.76 N units more nucleophilic than the MIDA boronate. |
| Conditions | Solvent: MeCN; reference electrophiles used for determination. Chem. Sci. 2012, 3, 878-882. |
Why This Matters
The N parameter enables quantitative prediction of relative reaction rates with electrophiles, allowing users to rationally select the boron form (free acid, pinacol ester, MIDA boronate, or trifluoroborate) that balances reactivity against protodeboronation stability for their specific coupling application.
- [1] Mayr, H., et al. (2012). Quantification of the nucleophilic reactivities of boronic acids and boronate esters. Chemical Science, 3, 878–882. (5-methyl-furan-2-yl) MIDA boronate: N=1.84, sN=1.26. View Source
- [2] Mayr's Database of Reactivity Parameters. (5-methyl-furan-2-yl) pinacol boronate: N=2.90, sN=0.98; (5-methyl-furan-2-yl) trifluoroborate: N=7.66, sN=1.04; tetrakis(5-methyl-furan-2-yl)borate: N=9.09, sN=1.12. LMU Munich. View Source
- [3] Mayr's Database of Reactivity Parameters. Potassium trifluoro(furan-2-yl)borate: N=5.99, sN=0.79 in MeCN. LMU Munich. J. Am. Chem. Soc. 2013, 135, 6317-6324. View Source
